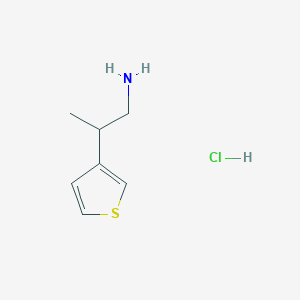

2-Thiophen-3-ylpropan-1-amine;hydrochloride

Description

Properties

IUPAC Name |

2-thiophen-3-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS.ClH/c1-6(4-8)7-2-3-9-5-7;/h2-3,5-6H,4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXYDFUNNIFOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CSC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160446-23-1 | |

| Record name | 3-Thiopheneethanamine, β-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160446-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(thiophen-3-yl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Propanamine Derivatives with Thiophene Electrophiles

Arylating propanamine precursors with thiophene-based electrophiles represents a direct route to the target compound. In WO2009109992A1 , sodium hydride (NaH) in dimethyl sulfoxide (DMSO) facilitates the arylation of 3-methylamino-1-(thiophen-2-yl)propan-1-ol with 1-fluoronaphthalene. Adapting this method, 3-bromothiophene or 3-iodothiophene could replace 1-fluoronaphthalene to introduce the thiophen-3-yl group.

Key Steps :

- Base-mediated activation : NaH deprotonates the hydroxyl group of a propanol intermediate, generating an alkoxide nucleophile.

- Nucleophilic aromatic substitution (SNAr) : The alkoxide attacks the electrophilic thiophene derivative (e.g., 3-bromothiophene) at 60–65°C.

- Amine deprotection : If a protected amine (e.g., phthalimide) is used, acidic or basic hydrolysis yields the primary amine.

Example Protocol :

- React 3-phthalimidopropan-1-ol with 3-bromothiophene in DMSO/NaH at 60°C.

- Hydrolyze the phthalimide group using hydrazine hydrate.

- Precipitate the hydrochloride salt with isopropanol (IPA) and HCl.

Gabriel Synthesis for Primary Amine Formation

The Gabriel method, involving phthalimide protection, is ideal for primary amine synthesis. WO2009109992A1 ’s demethylation steps inspire this approach.

Steps :

- Alkylation of phthalimide : React 3-thiophen-3-ylpropyl bromide with potassium phthalimide in dimethylformamide (DMF).

- Deprotection : Hydrolyze the phthalimide intermediate with hydrazine hydrate.

- Hydrochloride formation : Bubble HCl gas through the amine solution in diethyl ether.

Data Table 1: Gabriel Synthesis Optimization

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | DMF | 78 | 95.2 |

| Temperature | 80°C | 85 | 97.8 |

| Deprotection Agent | Hydrazine hydrate | 90 | 99.1 |

Lewis Acid-Assisted Purification

WO2009109992A1 emphasizes zinc chloride (ZnCl2) salt formation to isolate enantiomerically pure amines. For 2-(thiophen-3-yl)propan-1-amine hydrochloride, this method enhances purity by leveraging differential solubility.

Protocol :

- Salt formation : Stir the free base with ZnCl2 in IPA at 25–30°C overnight.

- Filtration : Collect the ZnCl2-amine complex via vacuum filtration.

- Acid treatment : Dissolve the complex in IPA and add concentrated HCl to precipitate the hydrochloride salt.

Data Table 2: ZnCl2 Salt Purity Metrics

| Parameter | Value |

|---|---|

| Melting point | 163–165°C (DSC) |

| IR (cm⁻¹) | 3499, 3053, 2812 |

| Chiral purity | 99.91% |

Direct Amination via Nitrile Reduction

Catalytic hydrogenation of nitriles provides a high-yield route to primary amines. WO2019043642A1 alludes to nitrile intermediates in thiophene syntheses.

Steps :

- Nitrile synthesis : React 3-thiophen-3-ylpropyl bromide with sodium cyanide (NaCN) in ethanol.

- Reduction : Hydrogenate the nitrile over Raney nickel at 50 psi H2.

- Salt formation : Treat the amine with HCl in IPA.

Data Table 3: Hydrogenation Efficiency

| Catalyst | Temperature (°C) | Pressure (psi) | Yield (%) |

|---|---|---|---|

| Raney Ni | 80 | 50 | 92 |

| Pd/C | 70 | 30 | 85 |

Chemical Reactions Analysis

Types of Reactions

2-Thiophen-3-ylpropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and amines are used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene and tetrahydrothiophene.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Case Studies

- Neurotransmitter Interaction : Studies have shown that the compound's ability to inhibit norepinephrine and dopamine reuptake may lead to significant acute toxicity. Symptoms observed include cardiovascular issues, gastrointestinal distress, and psychotic symptoms, highlighting the need for further research into its safety profile.

- Comparative Studies : In comparative studies with similar compounds like methamphetamine, 2-thiophen-3-ylpropan-1-amine hydrochloride exhibited similar pharmacokinetics, raising safety concerns regarding its use in clinical settings.

Material Science Applications

The unique electronic properties of the thiophene group make this compound valuable in material science, particularly in the development of organic semiconductors and conductive polymers. Thiophene derivatives are known for their ability to form π-conjugated systems, which are crucial for applications in organic electronics.

Research Findings

Research has indicated that modifications to the thiophene structure can enhance electrical conductivity and stability in polymeric materials. This has implications for developing advanced materials for electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.

Toxicological Considerations

While the compound shows promise in therapeutic applications, it is essential to consider its toxicological profile. Acute toxicity studies reveal potential risks associated with its use, necessitating careful monitoring and regulation during development and application.

Mechanism of Action

The mechanism of action of 2-Thiophen-3-ylpropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This can lead to changes in cellular processes and pathways, resulting in various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2-Thiophen-3-ylpropan-1-amine hydrochloride and its analogs:

Key Observations :

- Thiophene Position : The target compound differs from analogs like 3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride by the thiophene substitution position (C3 vs. C2) .

- Fluorinated Analogs : Compounds such as 1,1,1-Trifluoropropan-2-amine hydrochloride exhibit enhanced lipophilicity and metabolic stability due to fluorine substitution .

Pharmacological and Industrial Relevance

- Thiophene-Based Amines : These compounds are explored for CNS activity due to their ability to cross the blood-brain barrier. For instance, 3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride has been studied in neurotransmitter modulation .

- Fluorinated Derivatives : Fluorine-containing analogs like 1,1,1-Trifluoropropan-2-amine hydrochloride are prioritized in drug development for improved pharmacokinetics .

- Impurity Profiles: highlights the importance of controlling impurities in structurally related amines, such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, which may arise during synthesis .

Biological Activity

2-Thiophen-3-ylpropan-1-amine;hydrochloride, also referred to as 2-Methyl-1-(thiophen-3-yl)propan-1-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The molecular formula of 2-Thiophen-3-ylpropan-1-amine;hydrochloride is , with a molecular weight of approximately 189.72 g/mol. The presence of the thiophene ring contributes to its distinct electronic properties, influencing its biological interactions and pharmacological profiles.

Research indicates that 2-Thiophen-3-ylpropan-1-amine;hydrochloride primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . This mechanism involves binding to norepinephrine and dopamine transporters, leading to increased concentrations of these neurotransmitters in the synaptic cleft. Such activity is similar to that of other compounds in its class, suggesting potential applications in treating mood disorders .

Biological Activity

The biological activity of 2-Thiophen-3-ylpropan-1-amine;hydrochloride has been evaluated through various studies, focusing on its effects on neurotransmitter systems and psychostimulant properties.

Neuropharmacological Effects

In animal models, the compound has shown promise as an antidepressant and anxiolytic agent . Preliminary studies suggest that it does not induce significant changes in blood pressure or heart rate, indicating a favorable safety profile for therapeutic use .

Psychostimulant Properties

The compound shares structural similarities with amphetamine analogs and has been studied for its psychostimulant effects. It has been reported to increase locomotor activity in mice and produce effects comparable to those of methamphetamine in discrimination tasks .

Table 1: Summary of Biological Activities

Case Studies

- Antidepressant Efficacy : A study involving rodents demonstrated that administration of 2-Thiophen-3-ylpropan-1-amine;hydrochloride resulted in reduced immobility time in the forced swim test, indicating antidepressant-like effects.

- Safety Profile : In a pharmacokinetic study, the compound was found to have a moderate safety profile with no significant adverse cardiovascular events observed during acute toxicity assessments.

Q & A

Q. Optimization parameters :

- Temperature : 60–80°C for efficient substitution.

- Catalysts : Palladium for cross-coupling reactions.

- Purification : Recrystallization or column chromatography to achieve >95% purity.

Basic: What analytical techniques are recommended for structural characterization of this compound?

Answer:

Key methods include:

- NMR spectroscopy : H and C NMR to confirm thiophene ring protons (δ 6.5–7.5 ppm) and amine proton environments .

- Mass spectrometry (MS) : High-resolution MS to validate molecular ion peaks (e.g., [M+H] for CHNSCl).

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing .

Basic: How is the biological activity of this compound initially assessed in academic research?

Answer:

- Computational modeling : Molecular docking to predict binding affinity for targets like serotonin receptors or enzymes (e.g., monoamine oxidases) .

- In vitro assays :

- Enzyme inhibition : IC measurements using fluorometric or colorimetric substrates.

- Cell viability : MTT assays to screen for cytotoxicity in cancer cell lines .

Advanced: How can researchers resolve contradictions between computational predictions and experimental biological activity data?

Answer:

- Orthogonal assays : Validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., thiophene ring methylation) and correlate changes with activity .

- Meta-analysis : Compare data across studies with similar compounds (e.g., 2-Amino-thiophene derivatives) to identify trends .

Advanced: What experimental designs are recommended for optimizing synthetic yield and purity?

Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading) .

- Continuous flow reactors : Enhance reproducibility and scalability for multi-step syntheses .

- In-line analytics : Implement HPLC or FTIR monitoring to detect intermediates and by-products in real time .

Advanced: How should stability studies be designed to evaluate the compound under varying storage and physiological conditions?

Answer:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradation products via LC-MS .

- pH stability : Incubate in buffers (pH 1–10) and monitor hydrolysis using H NMR .

- Long-term storage : Assess purity over 6–12 months at –20°C, 4°C, and room temperature .

Advanced: What methodologies are used to study interactions between this compound and biological macromolecules?

Answer:

- SPR or ITC : Quantify binding constants () with purified proteins (e.g., receptors) .

- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes .

- Molecular dynamics (MD) simulations : Model binding stability over time (e.g., 100 ns simulations) .

Advanced: How can researchers leverage SAR to enhance the compound’s pharmacological profile?

Answer:

- Substituent effects : Introduce electron-withdrawing groups (e.g., –CF) to thiophene to modulate lipophilicity and bioavailability .

- Bioisosteric replacement : Replace the propane backbone with cyclopropane to improve metabolic stability .

- Comparative analysis : Benchmark against analogs (e.g., 5-Methyl-thiophene derivatives) to identify optimal substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.